molecular formula C12H5F5O B12914894 (E)-2-(2-(Perfluorophenyl)vinyl)furan

(E)-2-(2-(Perfluorophenyl)vinyl)furan

Cat. No.: B12914894
M. Wt: 260.16 g/mol
InChI Key: KPALJUJIYNNKBY-ONEGZZNKSA-N
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Description

(E)-2-(2-(Perfluorophenyl)vinyl)furan is an organic compound that features a furan ring substituted with a perfluorophenyl group via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(Perfluorophenyl)vinyl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the perfluorophenyl vinyl precursor and the furan ring.

    Coupling Reaction: A common method involves a Heck coupling reaction where the perfluorophenyl vinyl halide is reacted with a furan derivative in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) and may require a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(Perfluorophenyl)vinyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to form the corresponding alkyl derivative.

    Substitution: Electrophilic substitution reactions can occur on the furan ring or the perfluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-(Perfluorophenyl)vinyl)furan would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-Phenylvinyl)furan: Similar structure but without the perfluorination, leading to different reactivity and properties.

    (E)-2-(2-(Trifluoromethyl)phenyl)vinyl)furan: Contains a trifluoromethyl group instead of a perfluorophenyl group, affecting its electronic properties.

Properties

Molecular Formula

C12H5F5O

Molecular Weight

260.16 g/mol

IUPAC Name

2-[(E)-2-(2,3,4,5,6-pentafluorophenyl)ethenyl]furan

InChI

InChI=1S/C12H5F5O/c13-8-7(4-3-6-2-1-5-18-6)9(14)11(16)12(17)10(8)15/h1-5H/b4-3+

InChI Key

KPALJUJIYNNKBY-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=COC(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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